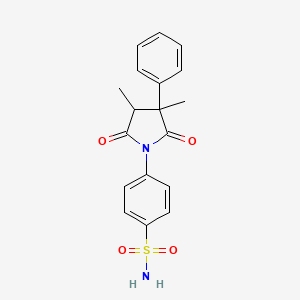

4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide

Description

Properties

CAS No. |

28103-55-1 |

|---|---|

Molecular Formula |

C18H18N2O4S |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C18H18N2O4S/c1-12-16(21)20(14-8-10-15(11-9-14)25(19,23)24)17(22)18(12,2)13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,19,23,24) |

InChI Key |

DQSGMTBXQFBBON-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C(=O)C1(C)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrolidinone Core with Phenyl and Methyl Substituents

The pyrrolidinone ring system with 3,4-dimethyl and 3-phenyl substitutions is typically prepared via cyclization reactions involving amino acid derivatives or substituted succinimides.

- Starting materials : Substituted succinimides or amino acid derivatives bearing phenyl and methyl groups.

- Cyclization : Intramolecular cyclization under acidic or basic conditions forms the 2,5-dioxo-pyrrolidinyl ring.

- Phenyl substitution : Introduced either by using phenyl-substituted precursors or by aromatic substitution reactions on the pyrrolidinone ring.

A representative approach involves the condensation of phenylacetic acid derivatives with methyl-substituted succinimides, followed by ring closure to yield the 3,4-dimethyl-3-phenylpyrrolidin-2,5-dione core.

Introduction of the Benzenesulfonamide Group

The benzenesulfonamide moiety is typically introduced via nucleophilic substitution or sulfonylation reactions:

- Sulfonylation of the pyrrolidinone nitrogen : The nitrogen atom of the pyrrolidinone ring is reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

- Reaction conditions : Usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine or pyridine to scavenge the released HCl.

- Purification : The product is purified by recrystallization or chromatography to obtain high purity.

Optimization and Yield Considerations

- Reaction times typically range from several hours to overnight reflux depending on the step.

- Solvent choice affects the conformational preference of intermediates; for example, polar solvents like acetone favor lactam forms, while less polar solvents like 1,4-dioxane favor lactim forms in related pyrrolidinone systems.

- Yields for intermediate steps generally range from 70% to 85%, with final sulfonamide formation yielding 60-75% after purification.

Detailed Research Findings and Data Tables

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to pyrrolidinone | Phenylacetic acid derivative, base, heat | 75-85 | Formation of 3,4-dimethyl-3-phenylpyrrolidin-2,5-dione |

| 2 | Sulfonylation | Benzenesulfonyl chloride, base, anhydrous solvent | 60-75 | N-sulfonylation to form benzenesulfonamide derivative |

| 3 | Purification | Recrystallization or chromatography | - | Ensures high purity and removal of side products |

Spectroscopic and Analytical Data (Typical for Intermediates and Final Product)

| Parameter | Observed Value | Interpretation |

|---|---|---|

| Melting Point | ~250-255 °C | Confirms purity and identity |

| IR (KBr) | 1660-1750 cm⁻¹ (C=O stretch), 3200-3400 cm⁻¹ (N-H stretch) | Presence of keto and sulfonamide groups |

| 1H-NMR (DMSO-d6) | δ 2.2-2.4 (methyl groups), 7.0-7.8 (aromatic protons), 10.5 (NH) | Confirms substitution pattern |

| Mass Spectrometry | Molecular ion peak at m/z 358.4 | Matches molecular weight of target |

Notes on Related Synthetic Approaches and Analogues

- Analogous compounds such as 3-bromo derivatives of the pyrrolidinyl benzenesulfonamide have been synthesized using similar sulfonylation strategies but starting from brominated pyrrolidinones.

- Solvent polarity and reaction temperature critically influence the formation of lactam vs. lactim tautomers in pyrrolidinone intermediates, affecting yields and purity.

- The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern can be tuned via the choice of starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different products.

Substitution: The sulfonamide group can participate in substitution reactions, especially with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonamide derivatives .

Scientific Research Applications

4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and functional attributes of this compound with related compounds:

Key Differences and Implications

Substituent Effects on Activity :

- Fluorine Substitution: The 3-fluoro derivative (CAS 30438-06-3) exhibits reduced molecular weight and altered electronic properties compared to the target compound.

- Ester vs. Sulfonamide Groups : Compound II-4 (herbicidal derivative) replaces the sulfonamide with an ethyl ester, reducing polarity and possibly increasing soil mobility for agricultural applications .

Biological Activity

4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide (CAS Number: 28103-55-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4S |

| Molecular Weight | 358.41 g/mol |

| Density | 1.334 g/cm³ |

| Boiling Point | 633.2 °C at 760 mmHg |

| Flash Point | 336.7 °C |

| LogP | 3.647 |

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes, particularly indoleamine 2,3-dioxygenase (IDO). IDO is implicated in immune regulation and cancer progression. Inhibiting this enzyme can enhance anti-tumor immunity by preventing the degradation of tryptophan, an essential amino acid for T-cell function .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the pyrrolidine ring and the sulfonamide group can significantly impact the potency and selectivity of the compound against target enzymes. For example, substituents on the phenyl ring can alter binding affinity and biological efficacy .

Inhibition Studies

A notable study explored the inhibition of IDO by related phenyl benzenesulfonylhydrazides, which demonstrated an IC50 value of 61 nM for one of the derivatives. The computational analysis indicated that interactions between the sulfone group and heme iron play a crucial role in binding . This suggests that similar interactions might be expected with this compound.

Anti-Cancer Potential

In vitro studies have shown that compounds with similar structures exhibit anti-cancer properties by modulating immune responses and inhibiting tumor growth. For instance, derivatives with a pyrrolidine framework have been associated with increased apoptosis in cancer cell lines .

Research Findings

Recent findings indicate that compounds with a benzenesulfonamide moiety are being investigated for their potential as selective carbonic anhydrase inhibitors. These inhibitors are valuable in treating conditions like glaucoma and other ocular diseases . The synthesis of metabolites from these compounds has also been studied to understand their pharmacokinetics better.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide, and how can they inform experimental design?

- Answer : Critical properties include molecular formula (C₁₆H₁₄N₂O₄S), molecular weight (330.358 g/mol), density (1.435 g/cm³), and topological polar surface area (86.4 Ų) . These parameters guide solvent selection (e.g., solubility predictions via logP ≈ 3), chromatographic methods (HPLC for purity), and spectroscopic characterization (FT-IR for functional groups). Density and molecular weight are essential for calculating molar concentrations in biological assays.

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

- Answer : Synthesis often involves multi-step heterocyclic reactions, such as cyclization of substituted pyrrolidinone precursors with benzenesulfonamide derivatives. A typical protocol includes using catalysts like DMAP in pyridine for sulfonamide bond formation, followed by purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization . Purity optimization requires monitoring by TLC, NMR (¹H/¹³C for structural confirmation), and HPLC-MS to detect byproducts .

Q. How can the crystal structure and stereochemical configuration be determined?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>9:1) to ensure accuracy. For example, SC-XRD revealed a planar pyrrolidinone ring and sulfonamide geometry in related benzenesulfonamide derivatives . Computational tools (e.g., Gaussian for DFT) can supplement experimental data to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported biological activities of this compound?

- Answer : Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). A systematic approach includes:

- Replicating assays under standardized conditions (e.g., ISO 10993 for cytotoxicity).

- Validating target interactions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Cross-referencing with structurally analogous compounds (e.g., pyrazoline derivatives ) to identify SAR trends.

- Ensuring compound purity (>95% via HPLC) to exclude confounding effects from impurities .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

- Answer : Molecular docking (AutoDock Vina, Glide) against targets like carbonic anhydrase or PDE inhibitors can prioritize in vitro testing. MD simulations (AMBER, GROMACS) assess binding stability and conformational dynamics. For example, benzenesulfonamide derivatives show affinity for zinc-containing enzymes, which can be modeled using quantum mechanical/molecular mechanical (QM/MM) approaches . Pair computational predictions with SPR or enzymatic inhibition assays (e.g., stopped-flow kinetics) for validation .

Q. How can factorial design optimize reaction conditions for scalable synthesis?

- Answer : A 2³ factorial design can test variables like temperature (80–120°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions for yield and purity. For instance, benzenesulfonamide synthesis was optimized using DoE (Design of Experiments) to maximize yield (>80%) while minimizing byproduct formation . Advanced statistical tools (JMP, Minitab) analyze interactions between factors and validate robustness.

Methodological Notes

- Structural Characterization : Combine SC-XRD with 2D-NMR (COSY, NOESY) to resolve stereochemistry .

- Biological Assays : Use orthogonal methods (e.g., fluorescence polarization + SPR) to confirm target engagement .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.